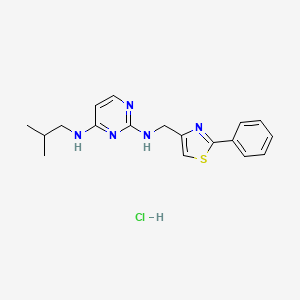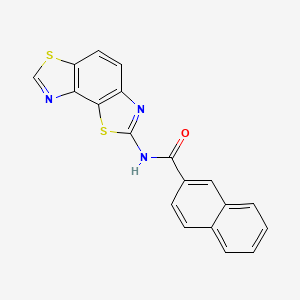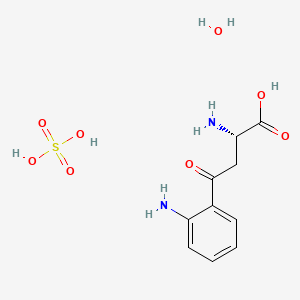
Kynurenine sulfate monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kynurenine sulfate monohydrate is a precursor of kynurenic acid which is the only recognized endogenous excitatory amino acid receptor antagonist in the central nervous system. L-Kyn is known to be a pigment generating component in animals. In mammals, it modulates the transmission of glutamate neurotransmitter. It is also considered to be a sex-attracting pheromone in vertebrates. L-Kynurenine is a key intermediate in the breakdown of L-tryptophan and the formation of nicotinamide adenine dinucleotide (NAD+) via the kynurenine pathway. L-kynurenine is involved in a variety of neurological processes and diseases. L-kynurenine is a substrate for kynureninase/kynurenine hydrolase; kynurenine 3-monooxygenase and kynurenine-oxoglutarate transaminase.
Aplicaciones Científicas De Investigación
Neuroprotection and Neurodegenerative Disorders
Kynurenine sulfate monohydrate and its metabolites have shown promise in the field of neuroprotection and treatment of neurodegenerative disorders. Kynurenic acid, a metabolite of kynurenine, has been identified as a potential therapeutic agent in neurodegenerative diseases like Huntington's and AIDS-dementia complex due to its role in neuroprotection (Stone, 2001). Furthermore, L-kynurenine sulfate, a precursor of kynurenic acid, can cross the blood-brain barrier and has been found to reduce brain infarction and pyramidal cell loss in models of cerebral ischemia (Gigler et al., 2007), (Sas et al., 2008).
Synaptic Transmission and Behavioral Effects
Kynurenine sulfate monohydrate influences synaptic transmission, leading to complex behavioral changes. Studies have revealed its impact on ambulatory activity, anxiety-like behavior, and memory formation in animal models (Varga et al., 2015). This suggests a broader neurological impact of kynurenine and its metabolites, potentially linking it to psychiatric and cognitive disorders.
Interaction with Estrogen and Enzymatic Activity
Kynurenine sulfate monohydrate has been shown to interact with estrogen, influencing the activity of enzymes like kynurenine transaminase. This interaction suggests a potential role in conditions affected by estrogen levels, such as certain neurological or psychiatric disorders (Mason & Gullekson, 1960), (Jayawickrama et al., 2017).
Potential Therapeutic Applications
The kynurenine pathway, including kynurenine sulfate monohydrate, is a key area of exploration for novel therapeutics targeting various diseases. This includes research into drugs that modulate enzymes in the pathway for the treatment of conditions like Huntington's, Alzheimer's, and schizophrenia (Dounay et al., 2015), (Guo et al., 2011).
Drug Metabolism and Disposition
Research has also focused on the metabolism and disposition of kynurenic acid, a tryptophan catabolite, and its interaction with organic anion transporters. This aspect is crucial in understanding its role in conditions like schizophrenia and its status as a uremic toxin (Uwai et al., 2012).
Inhibition of Cytosolic Sulfotransferases
Kynurenic acid, derived from kynurenine, has been identified as an inhibitor of cytosolic sulfotransferases. This suggests its role in modulating biochemical pathways involving these enzymes (Senggunprai et al., 2009).
Propiedades
Número CAS |
5965-60-6 |
|---|---|
Nombre del producto |
Kynurenine sulfate monohydrate |
Fórmula molecular |
C10H16N2O8S |
Peso molecular |
324.3 |
Nombre IUPAC |
(S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid compound with sulfuric acid (1:1) hydrate |
InChI |
InChI=1S/C10H12N2O3.H2O4S.H2O/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4;/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4);1H2/t8-;;/m0../s1 |
Clave InChI |
SHULPFGDFMGUFP-JZGIKJSDSA-N |
SMILES |
O=C(O)[C@@H](N)CC(C1=CC=CC=C1N)=O.O=S(O)(O)=O.[H]O[H] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Kynurenine sulfate monohydrate; L-Kynurenine sulfate monohydrate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




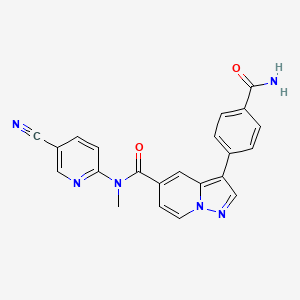
![4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B608326.png)
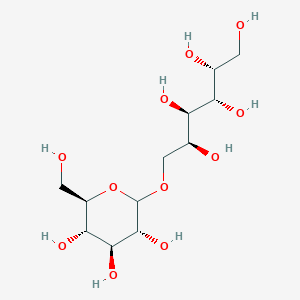
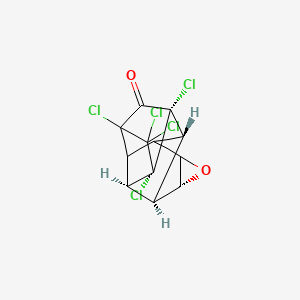
![4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B608329.png)
![2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine](/img/structure/B608331.png)
![Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1h-Indole-2-Carboxylate](/img/structure/B608335.png)
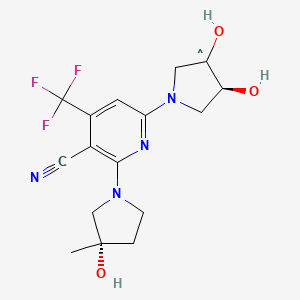
![N~8~-(Cyclopropylmethyl)-N~4~-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine](/img/structure/B608338.png)
